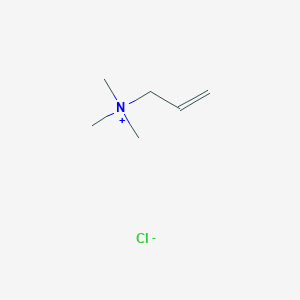
4,6-Dichloro-2-propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-propylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is also used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-propylpyrimidine is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as thymidylate synthase, which is involved in DNA synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential target for anticancer therapy.
Biochemische Und Physiologische Effekte
4,6-Dichloro-2-propylpyrimidine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses, such as human cytomegalovirus. Furthermore, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,6-Dichloro-2-propylpyrimidine in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it has been extensively studied for its potential applications in various fields, making it a valuable tool for scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of 4,6-Dichloro-2-propylpyrimidine. One potential direction is the development of new pharmaceuticals and agrochemicals based on its structure. Another direction is the study of its potential use in the treatment of Alzheimer's disease and other neurological disorders. Moreover, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 4,6-Dichloro-2-propylpyrimidine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with n-propyl magnesium bromide, followed by chlorination with thionyl chloride. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-propylpyrimidine has significant scientific research applications. It is used as a building block in the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. The compound is also used in the synthesis of agrochemicals, such as herbicides and fungicides. Moreover, it is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Eigenschaften
CAS-Nummer |
1197-28-0 |
|---|---|
Produktname |
4,6-Dichloro-2-propylpyrimidine |
Molekularformel |
C7H8Cl2N2 |
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
4,6-dichloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-2-3-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
AYIVVSYNNZZADH-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CC(=N1)Cl)Cl |
Kanonische SMILES |
CCCC1=NC(=CC(=N1)Cl)Cl |
Synonyme |
4,6-DICHLORO-2-PROPYL-PYRIMIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)





